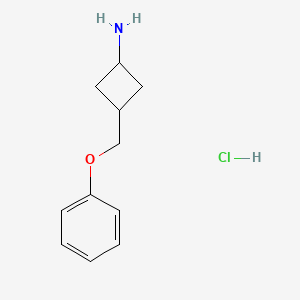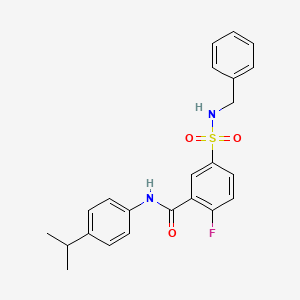
5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide is a useful research compound. Its molecular formula is C23H23FN2O3S and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorination Reactions and Chemical Synthesis The compound 5-(N-benzylsulfamoyl)-2-fluoro-N-(4-isopropylphenyl)benzamide, due to its structural components, could be involved in fluorination reactions similar to those studied by Mori and Morishima (1994). These reactions, critical in modifying the chemical properties of compounds, involve the introduction of fluorine atoms into organic molecules, potentially enhancing their biological activity or altering their physical characteristics for various applications in medicinal chemistry and material science (Mori & Morishima, 1994).
Development of Antitumor Agents Compounds like this compound may share similarities with synthetic benzamide derivatives such as MS-27-275, which have shown marked in vivo antitumor activity. These compounds can inhibit histone deacetylase (HDA), leading to hyperacetylation of nuclear histones and influencing gene expression to exert antitumor effects. This suggests potential research applications in developing novel chemotherapeutic strategies for treating cancers insensitive to traditional antitumor agents (Saito et al., 1999).
Advanced Material Synthesis The structural features of this compound suggest it could be relevant in the synthesis of novel polyamides and polymers. For instance, the incorporation of fluorine and benzamide structures into polymers, as researched by Hsiao and Chang (1996), can lead to materials with desirable properties such as high thermal stability, solubility in polar solvents, and the ability to form tough, flexible films. This indicates potential applications in creating advanced materials for various industrial uses (Hsiao & Chang, 1996).
Antiviral and Antimicrobial Research The benzamide-based structures, similar to this compound, have been explored for their antiviral and antimicrobial activities. For example, novel benzamide-based 5-aminopyrazoles showing significant anti-influenza A virus activity highlight the potential of such compounds in antiviral research. This could pave the way for the development of new treatments for viral infections, including influenza (Hebishy et al., 2020).
Propiedades
IUPAC Name |
5-(benzylsulfamoyl)-2-fluoro-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-16(2)18-8-10-19(11-9-18)26-23(27)21-14-20(12-13-22(21)24)30(28,29)25-15-17-6-4-3-5-7-17/h3-14,16,25H,15H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWXNGWYVJUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
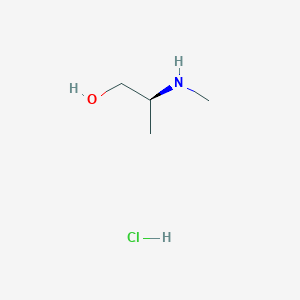

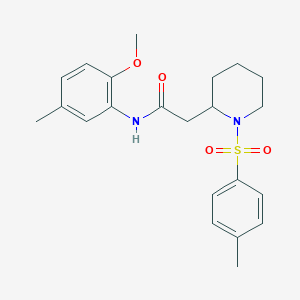
![methyl 1-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B2679204.png)
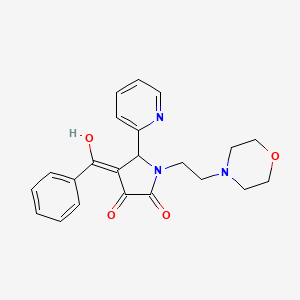
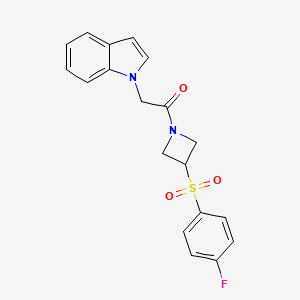
![6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2679207.png)

![ethyl 2-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2679213.png)


![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2679218.png)
